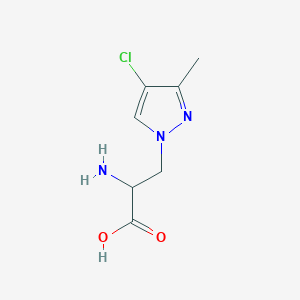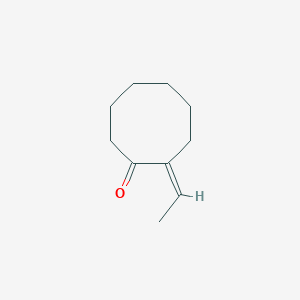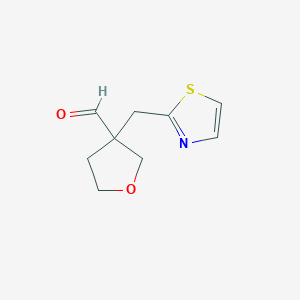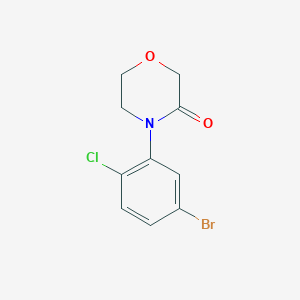
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a morpholinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one typically involves the reaction of 5-bromo-2-chlorobenzoic acid with morpholine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters. This includes using larger reaction vessels, efficient mixing, and precise control of temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes. The morpholinone structure can also interact with biological membranes, affecting the compound’s distribution and activity within the body.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Bromo-2-chloro-phenyl)-morpholin-2-one: Similar structure but with a different position of the morpholinone ring.
4-(5-Bromo-2-chloro-phenyl)-piperidin-3-one: Contains a piperidinone ring instead of a morpholinone ring.
4-(5-Bromo-2-chloro-phenyl)-tetrahydrofuran-3-one: Features a tetrahydrofuran ring in place of the morpholinone ring.
Uniqueness
4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring and the presence of a morpholinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9BrClNO2 |
|---|---|
Peso molecular |
290.54 g/mol |
Nombre IUPAC |
4-(5-bromo-2-chlorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-1-2-8(12)9(5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |
Clave InChI |
AKNYZJARXHOPSN-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=C(C=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
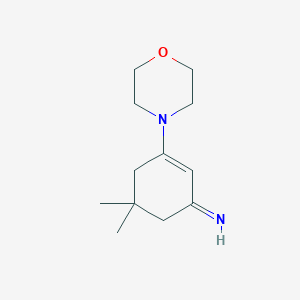
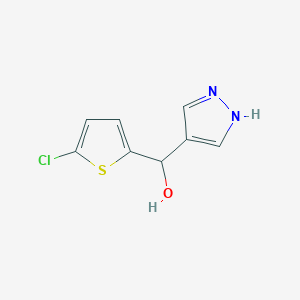
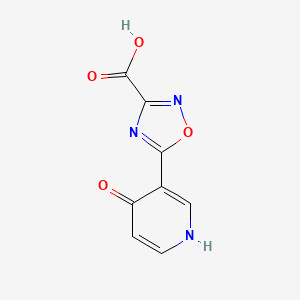
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
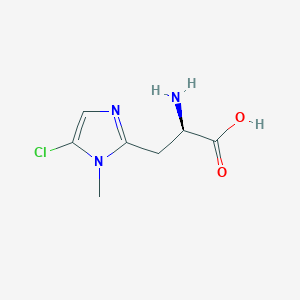
![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)

